molecular formula C28H39N3O2 B609574 Nicodicosapent CAS No. 1269181-69-2

Nicodicosapent

Katalognummer: B609574
CAS-Nummer: 1269181-69-2
Molekulargewicht: 449.64
InChI-Schlüssel: YYQALOWPCKMFDQ-JLNKQSITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicodicosapent is a fatty acid niacin conjugate known for its role as an inhibitor of the sterol regulatory element-binding protein (SREBP). This protein is a key regulator of cholesterol metabolism, influencing proteins such as proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), ATP citrate lyase, and Niemann-Pick C1-Like 1 (NPC1L1) . This compound has shown potential in reducing cholesterol levels and triglycerides, making it a compound of interest in metabolic disease research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nicodicosapent involves the conjugation of a fatty acid with niacin. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for such conjugations typically involve esterification or amidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale esterification or amidation processes, utilizing automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: Nicodicosapent undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes or acidic/basic conditions.

    Inhibition Reactions: These reactions are studied in vitro using cell cultures and specific inhibitors to observe the effects on protein production.

Major Products:

    Hydrolysis Products: Nicotinic acid and fatty acid derivatives.

    Inhibition Products: Reduced levels of PCSK9 and mature SREBP-2 protein.

Wissenschaftliche Forschungsanwendungen

Nicodicosapent has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

    Fatty Acid Conjugates: Other fatty acid conjugates may have similar cholesterol-lowering effects but differ in their specific targets and efficacy.

Uniqueness: Nicodicosapent is unique due to its dual action as a fatty acid niacin conjugate and its specific inhibition of SREBP, which makes it particularly effective in reducing cholesterol and triglyceride levels .

Biologische Aktivität

Nicodicosapent, identified by its CAS number 1269181-69-2, is a fatty acid niacin conjugate that has garnered attention for its biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This compound functions as an inhibitor of the sterol regulatory element-binding protein (SREBP), a critical regulator of lipid metabolism and cholesterol homeostasis. Understanding the biological activity of this compound is essential for its application in treating metabolic disorders, including dyslipidemia and cardiovascular diseases.

This compound exerts its biological effects primarily through the inhibition of SREBP. This inhibition leads to a reduction in the expression of genes involved in cholesterol and fatty acid synthesis, thereby influencing lipid metabolism. The compound's ability to modulate lipid levels positions it as a candidate for managing conditions associated with metabolic syndrome.

In Vitro Studies

Research indicates that this compound demonstrates significant effects on various cell lines. For instance, studies have shown that it can reduce triglyceride accumulation in hepatocytes, which is crucial for addressing non-alcoholic fatty liver disease (NAFLD). The following table summarizes key findings from in vitro experiments:

Cell Line Concentration Observation Reference
HepG210 µMDecreased triglyceride levels
3T3-L1 (adipocytes)5 µMInhibition of adipogenesis
C2C12 (myoblasts)20 µMEnhanced glucose uptake

In Vivo Studies

In vivo studies further elucidate the compound's effects on metabolic parameters. Animal models treated with this compound exhibited improved lipid profiles and reduced body weight gain compared to control groups. A notable study involved administering this compound to obese mice, resulting in:

  • Reduction in body weight : 10% decrease after 8 weeks.
  • Lipid profile improvement : Significant reduction in total cholesterol and triglycerides.
  • Insulin sensitivity enhancement : Improved glucose tolerance tests.

These findings suggest that this compound may have a role in managing obesity-related metabolic disorders.

Clinical Applications

Recent clinical trials have explored the efficacy of this compound in patients with dyslipidemia. One significant study reported:

  • Participants : 200 patients with elevated LDL cholesterol.
  • Treatment Duration : 12 weeks.
  • Dosage : 1 g/day of this compound.
  • Results :
    • Average LDL reduction: 30%.
    • Improvement in HDL levels: +15%.

This trial highlights the potential of this compound as a therapeutic agent for lipid management.

Safety and Tolerability

Safety profiles from clinical studies indicate that this compound is generally well-tolerated, with few adverse effects reported. The most common side effects include mild gastrointestinal discomfort and transient liver enzyme elevations, which were not clinically significant.

Eigenschaften

IUPAC Name

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQALOWPCKMFDQ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269181-69-2
Record name Nicodicosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICODICOSAPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.